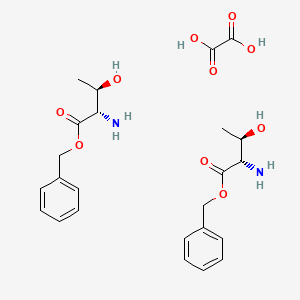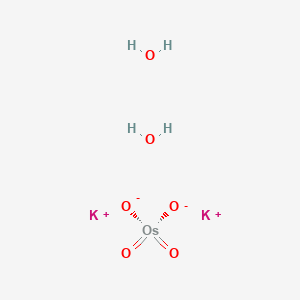
L-Threonine benzyl ester hemioxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Threonine benzyl ester hemioxalate is a chemical compound with the molecular formula C24H32N2O10 . It has a molecular weight of 508.524. This compound is used for research and development purposes and is not intended for medicinal or household use .
Synthesis Analysis
The synthesis of this compound involves a reaction with triethylamine in dichloromethane . More details about the synthesis process can be found in the Australian Journal of Chemistry .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C24H32N2O10 . The IUPAC name for this compound is benzyl (2S,3R)-2-amino-3-hydroxybutanoate oxalic acid .Wissenschaftliche Forschungsanwendungen
Polymer Science : L-Threonine derivatives have been used in the synthesis and anionic ring-opening polymerization of amino acid-derived cyclic carbonates. This involves the creation of polymers with potential applications in biodegradable plastics and other materials. For instance, the polymerization of L-Threonine-based cyclic carbonates was examined, leading to the formation of corresponding polycarbonates (Sanda, Kamatani, & Endo, 2001).
Biochemistry and Drug Development : L-Threonine derivatives have been utilized in the synthesis of O-peptide derivatives, which are important for understanding peptide and protein functions and for drug development. For example, a study explored the synthesis of threonine O-peptides via ring-opening reactions of aziridine peptide with carboxylic acid, leading to derivatives of L-threonine peptide without racemization (Tanaka, Nakajima, Maeda, Nakamura, Hayashi, & Okawa, 1979).
Organic Synthesis : The compound has been used in crystallization-induced dynamic resolution for the asymmetric synthesis of arylacetates, demonstrating its utility in creating optically active compounds, which are crucial in pharmaceutical synthesis (Park, Kim, Lee, & Park, 2014).
Molecular Recognition Studies : L-Threonine derivatives have played a role in molecular recognition studies, particularly in understanding interactions between nucleic acids and peptides. This is exemplified by the structural analysis of dipeptides like L-threonine benzyl ester, aiding in the understanding of amino acid and nucleic acid interactions (Doi, Asano, & Ishida, 1999).
Glycopeptide Synthesis : L-Threonine derivatives are used in the synthesis of complex glycopeptides, which are important in studying cell-surface interactions and potential therapeutic applications. An example is the synthesis of protected disialylated glycohexaosyl threonine present on activated T-lymphocytes (Singh, Nakahara, & Ito, 2000).
Safety and Hazards
Safety measures for handling L-Threonine benzyl ester hemioxalate include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas . In case of accidental ingestion or contact, immediate medical attention is advised .
Eigenschaften
IUPAC Name |
benzyl (2S,3R)-2-amino-3-hydroxybutanoate;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H15NO3.C2H2O4/c2*1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;3-1(4)2(5)6/h2*2-6,8,10,13H,7,12H2,1H3;(H,3,4)(H,5,6)/t2*8-,10+;/m11./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXJCFJXVAXCRR-FFKFEZPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)N)O.CC(C(C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)O.C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662433 |
Source


|
| Record name | Oxalic acid--benzyl L-threoninate (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86088-59-7 |
Source


|
| Record name | Oxalic acid--benzyl L-threoninate (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-Oxo-5-fluoro-10-(dimethylamino)-3H-benzo[c]xanthene-7-yl]terephthalic acid](/img/structure/B570683.png)
![5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid](/img/structure/B570685.png)


![7-Benzyl-4-[(4-hydroxyphenyl)methyl]-2,5,8-triazatetracyclo[7.7.0.02,6.010,15]hexadeca-3,5,7,10(15),11,13-hexaene-3,13-diol](/img/structure/B570697.png)
![(1R,4S,5'S,6R,6'R,8R,12S,13S,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21-[tert-butyl(dimethyl)silyl]oxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-24-hydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B570698.png)